(2Z)-4-(dimethylamino)but-2-enoic acid
Description
(2Z)-4-(Dimethylamino)but-2-enoic acid is a chiral α,β-unsaturated carboxylic acid characterized by a dimethylamino (-N(CH₃)₂) group at the C4 position and a Z-configuration across the C2-C3 double bond. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (free acid form). The compound’s structure combines a polar dimethylamino moiety with a conjugated carboxylic acid, conferring unique solubility and reactivity properties. It is typically synthesized via nucleophilic addition or condensation reactions, as exemplified in , where it is isolated as a hydrochloride salt .
Key physicochemical properties include:
- Hydrogen Bond Donors/Acceptors: 2 donors (carboxylic acid -OH, dimethylamino N-H) and 4 acceptors (carboxylic acid O, dimethylamino N) .
- Topological Polar Surface Area (TPSA): ~66.5 Ų, indicating moderate polarity.
- LogP (XLogP3): Estimated at -0.5 to 0.5, suggesting balanced hydrophilicity and lipophilicity.
Properties
IUPAC Name |
(Z)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092365-58-6 | |
| Record name | (2Z)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092365586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB8Z25S3EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(dimethylamino)but-2-enoic acid typically involves the reaction of dimethylamine with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(dimethylamino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2Z)-4-(dimethylamino)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-(dimethylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The butenoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares (2Z)-4-(dimethylamino)but-2-enoic acid with key analogs:
Physicochemical and Functional Differences
- Polarity and Solubility: The target compound’s carboxylic acid group enhances water solubility compared to the azo dyes in , which rely on sulfonate groups for solubility . The isopropyl analog (C₇H₁₁NO₃) has higher molecular weight and an additional oxo group, increasing polarity (TPSA = ~86.6 Ų) but similar LogP due to the hydrophobic isopropyl group .
- Synthetic Accessibility: The Pfitzinger reaction () produces quinoline derivatives with dimethylamino groups but requires multi-step synthesis involving ketones and isatins . The target compound’s synthesis () is a one-pot reaction under mild conditions, offering higher efficiency .
- Biological Relevance: α,β-unsaturated carboxylic acids like the target compound are often enzyme inhibitors due to Michael acceptor reactivity. The dimethylamino group may modulate cellular uptake via pH-dependent protonation.
Key Research Findings
- Thermal Stability : The hydrochloride salt of the target compound () shows improved stability over the free acid, critical for pharmaceutical formulations .
- Steric Effects: Quinoline derivatives () exhibit reduced conformational flexibility compared to the target compound, impacting their interaction with hydrophobic binding pockets .
- Electronic Effects: The dimethylamino group in azo dyes () shifts absorption spectra due to resonance effects, a property less relevant in the carboxylic acid analogs .
Biological Activity
(2Z)-4-(dimethylamino)but-2-enoic acid, also known as dimethylamino crotonic acid, is a compound that has gained attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
The structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 129.16 g/mol
- IUPAC Name : this compound
This compound features a dimethylamino group attached to a crotonic acid backbone, which is significant for its biological interactions.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it acts as a selective inhibitor of carboxylesterase (CES), which is crucial for drug metabolism and detoxification processes .
- Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways associated with neurodegeneration, potentially through the regulation of glutathione S-transferase activity .
Study 1: Inhibition of Carboxylesterase
A study focused on the synthesis and evaluation of derivatives of this compound found that certain modifications enhanced its inhibitory potency against human carboxylesterase 2 (hCES2). The most potent derivative exhibited an IC value in the nanomolar range, indicating strong inhibitory action .
Study 2: Antitumor Efficacy
In a separate investigation, this compound was tested against A431 human epidermoid carcinoma cells. Results showed significant cytotoxicity with an IC value of approximately 20 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Comparative Biological Activity
| Compound | Target | IC Value | Mechanism |
|---|---|---|---|
| This compound | hCES2 | ~5 nM | Inhibition |
| This compound | A431 Cells | ~20 µM | Induction of apoptosis |
| Geraniol Derivative | hCES2 | ~5 nM | Inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2Z)-4-(dimethylamino)but-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Michael addition reaction between maleic anhydride and dimethylamine, followed by acid-catalyzed isomerization to stabilize the Z-conformation. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of anhydride to amine), temperature (40–60°C), and pH (neutral to mildly acidic) to favor the (2Z)-isomer. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield .
- Key Parameters : Reaction time (4–6 hours), solvent selection (tetrahydrofuran or acetonitrile), and inert atmosphere to prevent oxidation.
Q. Which spectroscopic techniques are most effective for confirming the structural conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves the Z/E isomerism via coupling constants (J = 12–14 Hz for Z-conformation double bonds). The dimethylamino group appears as a singlet at δ 2.8–3.0 ppm.
- IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm⁻¹) and conjugated C=O vibrations (1680–1720 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (theoretical [M+H]⁺ = 158.0947) and fragmentation patterns .
Q. How can the purity of this compound be assessed using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 210 nm; retention time ~5.2 minutes.
- TLC : Silica gel plates with ethyl acetate/methanol (9:1); Rf ≈ 0.4. Visualize with ninhydrin for amine detection.
- Potentiometric Titration : Quantify carboxylic acid content using 0.1 M NaOH, with endpoint detection at pH 8.3 .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water) to assess hydrophilicity (predicted logP = -1.2). Use shake-flask methods with HPLC quantification .
- Degradation Kinetics : Design pseudo-first-order experiments under UV light (254 nm) to track photolysis rates. Monitor degradation products via LC-MS/MS .
- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate LC50/EC50 values. Include controls for pH adjustment (4.0–9.0) to account for ionization effects .
Q. How can discrepancies between NMR and IR spectroscopic data for this compound be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1695 cm⁻¹) with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set).
- Solvent Effects : Re-run NMR in DMSO-d6 to enhance resolution of acidic protons. Use 2D-COSY to confirm spin-spin coupling networks.
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign stereochemistry .
Q. What methodological approaches are recommended for assessing the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Coordination Studies : Titrate this compound with metal salts (e.g., Cu(II), Zn(II)) in methanol. Monitor UV-Vis shifts (200–400 nm) to confirm complexation.
- Enantioselectivity Testing : Use the compound in asymmetric aldol reactions. Analyze ee (enantiomeric excess) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target enzymes (e.g., lipases) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Standardization : Replicate experiments under controlled conditions (25°C, 0.1 M ionic strength). Use nephelometry for turbidity-based solubility thresholds.
- Ionization Effects : Account for pH-dependent solubility (pKa ≈ 4.2 for carboxylic acid). Perform measurements in buffered solutions (pH 2.0–7.0) .
- Meta-Analysis : Compare datasets across literature using QSAR (Quantitative Structure-Activity Relationship) models to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
